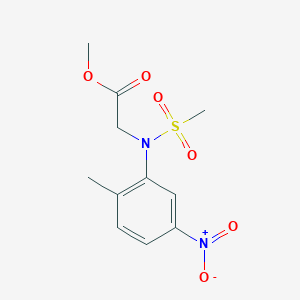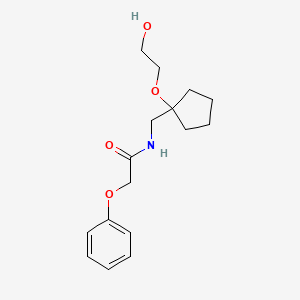
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide” would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide an accurate molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions take place. Some potential reactions could involve the functional groups present in the compound, such as the acetamide and phenoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. These could include properties such as its molecular weight, solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Mechanism of Decomposition and Toxicity Studies
Compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide have been studied for their decomposition mechanisms and potential toxicity. For instance, the study on the decomposition of N-hydroxyacetaminophen highlights the quantitative accounting of its breakdown into other compounds, providing insights into the stability and reactivity of such compounds in biological systems (Gemborys, Mudge, & Gribble, 1980).
Antitumor Agents and Enzyme Inhibition
Research has also explored derivatives of hydroxyethoxy compounds for their potential as antitumor agents. A study on the synthesis of acyclonucleoside hydroxamic acids aimed to investigate their ability to inhibit ribonucleotide reductase, which is crucial for DNA synthesis in cancer cells, indicating the potential for such compounds in cancer therapy (Farr, Bey, Sunkara, & Lippert, 1989).
Analytical Chemistry Applications
The stereospecific derivatization of amphetamines and related compounds has been studied for analytical purposes, such as in drug testing or pharmacokinetic studies. Compounds with functionalities similar to this compound can serve as derivatizing agents or standards in complex chemical analyses (Shin & Donike, 1996).
High-Temperature Hydrolysis Studies
The study of N-substituted amides like N-methylacetamide in high-temperature water provides insights into the hydrolysis kinetics and mechanisms that could be relevant to understanding the behavior of similar compounds under extreme conditions. This research can inform the design of chemical processes and stability assessments (Duan, Dai, & Savage, 2010).
Chemoselective Acetylation and Synthetic Chemistry
Chemoselective acetylation studies, such as the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrate the application of such compounds in facilitating selective reactions, which is fundamental in organic synthesis and drug development (Magadum & Yadav, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-10-11-21-16(8-4-5-9-16)13-17-15(19)12-20-14-6-2-1-3-7-14/h1-3,6-7,18H,4-5,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZXHOQDQKAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
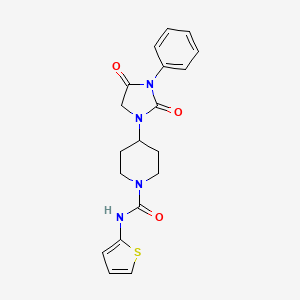
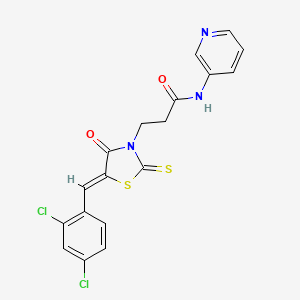
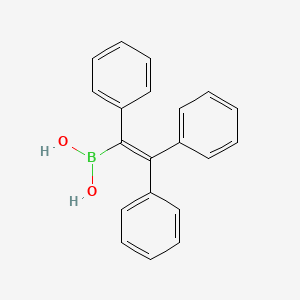
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2905459.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)
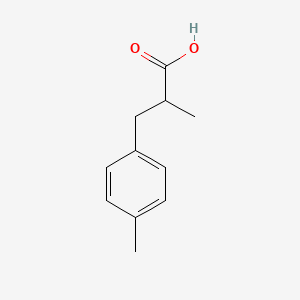
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
